molecular formula C13H18N4O4S B8110474 rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide

rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide

Cat. No.: B8110474
M. Wt: 326.37 g/mol
InChI Key: UZGRUGFOEJQYFM-HBNTYKKESA-N
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Description

rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide: is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the furo[3,2-b]pyridine core, followed by functionalization to introduce the methylsulfonyl and pyrazin-2-yl groups. Common reagents used in these steps include various catalysts, solvents, and protecting groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies might focus on its effects on cellular processes, enzyme activity, or receptor binding.

Industry

In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide include other furo[3,2-b]pyridine derivatives and compounds with similar functional groups, such as sulfonyl or pyrazinyl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3aR,6S,7aR)-4-methylsulfonyl-N-pyrazin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-22(19,20)17-8-9(6-11-10(17)2-5-21-11)13(18)16-12-7-14-3-4-15-12/h3-4,7,9-11H,2,5-6,8H2,1H3,(H,15,16,18)/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGRUGFOEJQYFM-HBNTYKKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(CC2C1CCO2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@H](C[C@@H]2[C@H]1CCO2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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